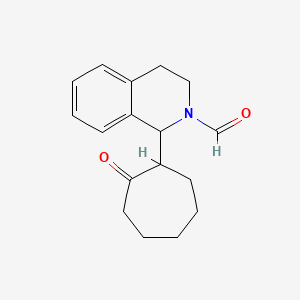
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cycloheptanone Moiety: This can be achieved through the oxidation of cycloheptanol using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Construction of the Isoquinoline Ring: The isoquinoline ring can be synthesized via the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Coupling of the Two Moieties: The final step involves the coupling of the cycloheptanone moiety with the isoquinoline ring, which can be facilitated by using a suitable catalyst and reaction conditions.
Chemical Reactions Analysis
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction of the carbonyl groups yields the corresponding alcohols.
Scientific Research Applications
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound may have potential as a lead compound for developing new drugs.
Mechanism of Action
The mechanism of action of 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is not well-studied. based on its structure, it is likely to interact with biological targets such as enzymes and receptors. The isoquinoline ring can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl groups can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar compounds to 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Quinoline: Widely used in antimalarial drugs.
Isoindoline-1,3-dione: Known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its combination of a cycloheptanone moiety with an isoquinoline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89216-16-0 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-(2-oxocycloheptyl)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C17H21NO2/c19-12-18-11-10-13-6-4-5-7-14(13)17(18)15-8-2-1-3-9-16(15)20/h4-7,12,15,17H,1-3,8-11H2 |
InChI Key |
LDFRECDSPCOXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C2C3=CC=CC=C3CCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















